
LolCDE-IN-1
Übersicht
Beschreibung
LolCDE-IN-1 is a useful research compound. Its molecular formula is C21H16FN3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality LolCDE-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LolCDE-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Molecular Mechanisms of Lipoprotein Sorting
- The LolCDE complex in Escherichia coli, a part of the ABC transporter superfamily, plays a crucial role in the sorting of lipoproteins to the outer membrane. This process begins with the catalysis of their release from the inner membrane, a critical step in bacterial membrane organization (Ito et al., 2006).
2. Essential Role in Escherichia coli Viability
- Disruption of the lolCDE genes, which encode an ATP-binding cassette transporter, is lethal for Escherichia coli. This emphasizes the transporter's essential role in the release of lipoproteins from the inner membrane, a key aspect of maintaining bacterial cell viability (Narita et al., 2002).
3. ATP-Dependent Lipoprotein Transfer Mechanism
- The ATP-dependent transfer of lipoproteins from LolCDE to the periplasmic chaperone, LolA, highlights the transporter's unique mechanism. Unlike typical ABC transporters, LolCDE specifically catalyzes the extrusion of lipoproteins anchored to the outer leaflet of the inner membrane, marking its uniqueness in bacterial protein transport (Taniguchi & Tokuda, 2008).
4. Lipoprotein Release and ATP Hydrolysis
- LolCDE's activity in releasing lipoproteins and hydrolyzing ATP can be significantly influenced by the presence and type of phospholipids in the membrane. This showcases the complex interplay between the transporter and the lipid environment, affecting its functionality (Miyamoto & Tokuda, 2007).
5. Structural and Functional Analysis
- Structural studies of LolCDE have provided insights into its role as a molecular extruder of bacterial triacylated lipoproteins. This research contributes to a deeper understanding of how LolCDE interacts with its substrates and the consequent large-scale movements that facilitate lipoprotein extrusion, highlighting the complexity and sophistication of bacterial transport mechanisms (Sharma et al., 2021).
6. Cryo-EM Studies Elucidating Transport Mechanisms
- Cryo-EM structures of LolCDE in different states have provided detailed insights into the mechanisms of LolCDE-mediated lipoprotein sorting in E. coli. These structures highlight the transporter's functional states in a transport cycle, contributing significantly to our understanding of bacterial lipoprotein transport (Bei et al., 2022).
Eigenschaften
IUPAC Name |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHPYAAJMOOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LolCDE-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
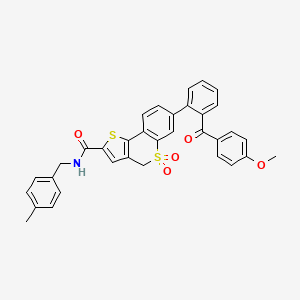

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
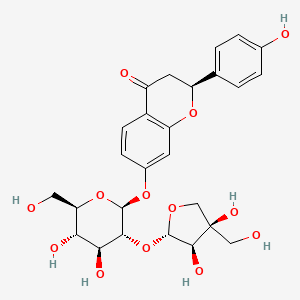
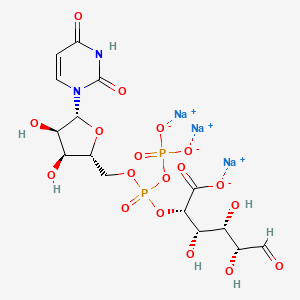
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
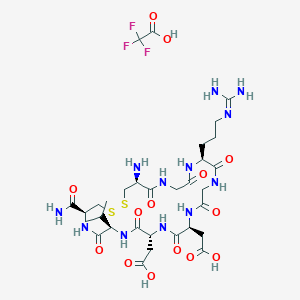
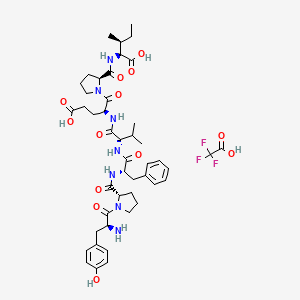

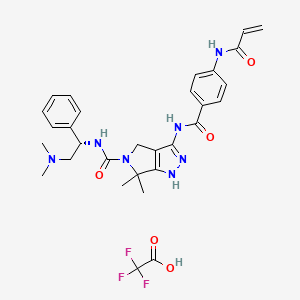

![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)imidazole-2-carboxamide](/img/structure/B8107718.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide](/img/structure/B8107720.png)